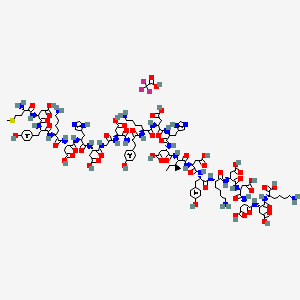
3X FLAG peptide TFA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3X FLAG peptide TFA is a synthetic peptide that contains three repeats of the Asp-Tyr-Lys-Xaa-Xaa-Asp motif. This peptide is commonly used in molecular biology and biochemistry for protein separation and purification, as well as competitive elution with target proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3X FLAG peptide TFA involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. The process includes the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The Asp-Tyr-Lys-Xaa-Xaa-Asp motif is repeated three times to form the 3X FLAG peptide .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to ensure high purity and yield. The peptide is then purified using high-performance liquid chromatography (HPLC) and lyophilized for storage .
Chemical Reactions Analysis
Types of Reactions
3X FLAG peptide TFA can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized under specific conditions, leading to the formation of disulfide bonds between cysteine residues.
Reduction: Reduction reactions can break disulfide bonds, converting them back to free thiol groups.
Substitution: The peptide can participate in substitution reactions where specific amino acids are replaced with others.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Specific amino acid derivatives and coupling reagents used in SPPS.
Major Products Formed
The major products formed from these reactions include modified peptides with altered functional groups or sequences, which can be used for various biochemical applications .
Scientific Research Applications
3X FLAG peptide TFA has a wide range of scientific research applications, including:
Chemistry: Used as a tool for studying protein-protein interactions and protein folding.
Biology: Employed in the purification and detection of recombinant proteins in cell extracts.
Medicine: Utilized in the development of therapeutic proteins and vaccines.
Industry: Applied in the production of biopharmaceuticals and diagnostic reagents
Mechanism of Action
The mechanism of action of 3X FLAG peptide TFA involves its binding to specific antibodies or affinity resins. The peptide’s Asp-Tyr-Lys-Xaa-Xaa-Asp motif allows it to interact with anti-FLAG antibodies, facilitating the separation and purification of FLAG-tagged proteins. This interaction is highly specific and can be reversed by competitive elution with excess FLAG peptide .
Comparison with Similar Compounds
Similar Compounds
2X FLAG peptide: Contains two repeats of the Asp-Tyr-Lys-Xaa-Xaa-Asp motif.
1X FLAG peptide: Contains a single repeat of the Asp-Tyr-Lys-Xaa-Xaa-Asp motif
Uniqueness
3X FLAG peptide TFA is unique due to its three repeats of the Asp-Tyr-Lys-Xaa-Xaa-Asp motif, which enhances its binding affinity and specificity compared to 1X and 2X FLAG peptides. This makes it particularly useful for applications requiring high sensitivity and specificity .
Properties
Molecular Formula |
C₁₂₂H₁₇₀F₃N₃₁O₅₁S |
|---|---|
Molecular Weight |
2975.84 |
sequence |
One Letter Code: MDYKDHDGDYKDHDIDYKDDDDK |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




